molecular formula C14H17F2N3O B11732435 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine CAS No. 1855943-94-0

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine

Cat. No.: B11732435
CAS No.: 1855943-94-0
M. Wt: 281.30 g/mol
InChI Key: WVVFYYQYSSLSTD-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoromethyl group and an ethoxyphenylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions. The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide. The final step involves the coupling of the pyrazole derivative with 4-ethoxybenzylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine
  • {[1-(methyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine
  • {[1-(chloromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1855943-94-0

Molecular Formula

C14H17F2N3O

Molecular Weight

281.30 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(4-ethoxyphenyl)methanamine

InChI

InChI=1S/C14H17F2N3O/c1-2-20-13-5-3-11(4-6-13)9-17-10-12-7-8-18-19(12)14(15)16/h3-8,14,17H,2,9-10H2,1H3

InChI Key

WVVFYYQYSSLSTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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